(4-Morpholin-4-ylphenyl) thiocyanate
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Description
Morpholine is a common organic compound featuring a six-membered ring with four carbon atoms and one atom each of nitrogen and oxygen . Thiocyanate is an ion composed of a sulfur atom, a carbon atom, and a nitrogen atom . The compound “(4-Morpholin-4-ylphenyl) thiocyanate” would presumably consist of a morpholine ring attached to a phenyl ring (a ring of six carbon atoms), which is in turn attached to a thiocyanate group.
Molecular Structure Analysis
The molecular structure of “this compound” would likely be influenced by the properties of its constituent parts. Morpholine is a heterocycle with the formula O(CH2CH2)2NH, and it is known for its polarity and ability to form hydrogen bonds . Thiocyanate is a pseudohalide ion with the formula SCN-, and it can act as a ligand in coordination chemistry .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the conditions and reactants present. Morpholines can participate in a variety of reactions, including those involving their nitrogen atom or the carbon atoms in their ring . Thiocyanates can react with a variety of electrophiles, and they can also act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the properties of its constituent parts. For example, morpholine is a polar molecule and is miscible with water . Thiocyanate is a pseudohalide ion and can contribute to the overall polarity of a molecule .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-9-15-11-3-1-10(2-4-11)13-5-7-14-8-6-13/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTIBXVOHLUGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)SC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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